molecular formula C18H18N2O2 B6636247 N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

Katalognummer B6636247
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: ZDRPDBIYEAXIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide, also known as BTZ043, is a novel compound that has been synthesized for its potential use in the treatment of tuberculosis (TB). TB is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis, which primarily affects the lungs. The current treatment for TB involves a combination of antibiotics, but the emergence of drug-resistant strains has led to a need for new treatment options. BTZ043 has shown promising results in preclinical studies as a potential new TB drug.

Wirkmechanismus

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide specifically targets the enzyme DprE1, which is involved in the biosynthesis of the arabinogalactan portion of the mycobacterial cell wall. This enzyme is essential for the survival of M. tuberculosis, and inhibition of DprE1 leads to cell death. N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide binds to the active site of DprE1 and disrupts its function, leading to a buildup of toxic intermediates that ultimately kill the bacterium. This mechanism of action is highly specific to M. tuberculosis and has minimal effects on other bacteria or human cells.
Biochemical and Physiological Effects
N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been shown to have potent activity against drug-resistant strains of M. tuberculosis, both in vitro and in animal models. It has also been shown to have a low toxicity profile in preclinical studies, indicating its potential as a safe and effective TB drug. N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been found to be stable in biological fluids and can be administered orally, making it a convenient treatment option.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has several advantages for lab experiments. It is stable and can be easily synthesized on a large scale, making it readily available for further research. Its mechanism of action is highly specific to M. tuberculosis, which allows for targeted studies of the bacterium. However, the limitations of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide include its potential for drug interactions and the need for further studies to determine its optimal dosing and administration.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide. One direction is to optimize its dosing and administration for maximum efficacy and safety. Another direction is to investigate its potential for combination therapy with existing TB drugs to improve treatment outcomes and prevent the emergence of drug resistance. Additionally, further studies are needed to determine the potential of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide for the treatment of other mycobacterial infections and to investigate its mechanism of action in more detail.

Synthesemethoden

The synthesis of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide involves several steps, starting with the reaction of 1,2,3,4-tetrahydroisoquinoline with benzaldehyde to form the corresponding N-benzyl derivative. This is followed by a series of reactions to introduce the carboxamide and oxo groups, resulting in the final product, N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide. The synthesis of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been optimized to improve its yield and purity, and it can be produced on a large scale for further research and development.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been extensively studied for its potential use as a new TB drug. It has been shown to have potent activity against drug-resistant strains of M. tuberculosis in vitro and in animal models. N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide works by inhibiting the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This mechanism of action is different from that of existing TB drugs, which target other components of the cell wall. This makes N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide a promising candidate for combination therapy with existing drugs to improve treatment outcomes and prevent the emergence of drug resistance.

Eigenschaften

IUPAC Name

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-8-4-7-14-11-15(9-10-16(14)20-17)18(22)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRPDBIYEAXIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.